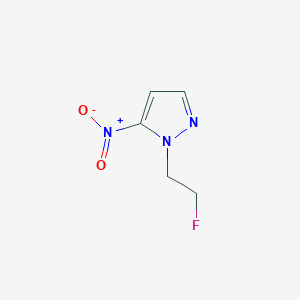

1-(2-Fluoroethyl)-5-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical properties. nih.govmdpi.com The pyrazole scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov This has led to the development of numerous pyrazole-containing drugs with applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. nih.govmdpi.com

Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as fungicides and herbicides. wikipedia.org Their unique coordination properties also make them valuable ligands in organometallic chemistry and catalysis. The adaptability of the pyrazole ring, which allows for substitution at various positions, enables chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired functions.

The Role of Fluorination in Modifying Chemical Properties and Reactivity of Organic Compounds

The introduction of fluorine into organic molecules, a process known as fluorination, is a powerful strategy for modulating a compound's physical, chemical, and biological properties. The high electronegativity of fluorine can significantly alter the electronic distribution within a molecule, influencing its acidity, basicity, and dipole moment. The carbon-fluorine bond is exceptionally strong, which often enhances the thermal and metabolic stability of the compound.

In the context of medicinal chemistry, fluorination can improve a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to enhanced bioavailability and efficacy. The presence of the 2-fluoroethyl group in 1-(2-fluoroethyl)-5-nitro-1H-pyrazole is therefore expected to impart some of these beneficial properties, potentially increasing its metabolic stability and influencing its interactions with biological targets.

Overview of Nitropyrazole Chemistry and its Broader Applications in Material Science

The presence of a nitro group (-NO₂) dramatically influences the chemical character of the pyrazole ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic attack. This electronic effect is fundamental to the reactivity of nitropyrazoles.

Historically and currently, a significant application of nitropyrazoles lies in the field of energetic materials. nih.gov The combination of a nitrogen-rich heterocyclic ring and nitro groups can lead to compounds with high densities, positive heats of formation, and good oxygen balance, which are key characteristics of explosives and propellants. nih.gov Research in this area focuses on synthesizing novel nitropyrazole derivatives with improved performance and enhanced thermal stability and reduced sensitivity to shock or friction. While this compound itself is not primarily marketed as an energetic material, its nitropyrazole core places it within this broader class of compounds.

Historical Development of Research on Pyrazole and Nitro-Substituted Pyrazole Systems

The history of pyrazole chemistry dates back to the late 19th century. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883. wikipedia.org Shortly after, in 1889, the parent compound, pyrazole, was synthesized by Buchner. wikipedia.org Early methods for pyrazole synthesis, such as the Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, remain fundamental in organic chemistry. nih.govmdpi.com

The exploration of nitro-substituted pyrazoles followed the initial discovery of the pyrazole ring. The synthesis of the first nitropyrazole, 3-nitro-1H-pyrazole (initially referred to as 5-nitro-1H-pyrazole in older literature), was reported in the mid-20th century. fishersci.com Since then, extensive research has been dedicated to the synthesis of various mono- and polynitropyrazoles, driven largely by the quest for advanced energetic materials. nih.gov The development of new synthetic methodologies and a deeper understanding of the reactivity of these systems continue to be active areas of research, expanding the potential applications of nitropyrazoles in various scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoroethyl)-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O2/c6-2-4-8-5(9(10)11)1-3-7-8/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMQESIDGTUPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCF)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 1 2 Fluoroethyl 5 Nitro 1h Pyrazole and Analogues

Established Synthetic Routes to the Pyrazole (B372694) Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in a vast array of chemical compounds. Its synthesis has been a subject of extensive research, leading to the development of several robust and versatile methods.

One of the most classical and widely employed methods is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883. researchgate.netsemanticscholar.org This reaction involves the condensation of a hydrazine (B178648) or its derivatives with a 1,3-dicarbonyl compound. acs.orgthieme-connect.comacs.org The reaction typically proceeds under acidic conditions and involves the formation of an imine intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. acs.org A significant consideration in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric pyrazole products. researchgate.net

A related and equally important method is the Paal-Knorr synthesis , which is a broader methodology for synthesizing five-membered heterocycles. In the context of pyrazoles, it also involves the reaction of a 1,4-dicarbonyl compound with a hydrazine, though the term is more commonly associated with pyrrole (B145914) and furan (B31954) synthesis. nih.govbldpharm.comchemicalregister.com

Modern variations of these classical methods often focus on improving reaction conditions, yields, and regioselectivity. The use of various catalysts, including nano-ZnO and Lewis acids, has been shown to enhance the efficiency of the cyclocondensation reaction. semanticscholar.org Furthermore, the reaction can be carried out with a range of 1,3-difunctional systems beyond simple diketones, including α,β-unsaturated carbonyl compounds and acetylenic ketones, which expands the scope of accessible substituted pyrazoles. researchgate.netsemanticscholar.org

| Synthetic Method | Reactants | Key Features |

| Knorr Pyrazole Synthesis | Hydrazine derivative + 1,3-Dicarbonyl compound | Acid-catalyzed; potential for regioisomers. researchgate.netacs.org |

| Paal-Knorr Synthesis | Hydrazine derivative + 1,4-Dicarbonyl compound | Versatile for various heterocycles. nih.gov |

| Cyclocondensation with α,β-Unsaturated Carbonyls | Hydrazine derivative + α,β-Unsaturated ketone/aldehyde | Provides access to a different substitution pattern. researchgate.netsemanticscholar.org |

| Cyclocondensation with Acetylenic Ketones | Hydrazine derivative + Acetylenic ketone | Can also lead to mixtures of regioisomers. semanticscholar.org |

Regioselective Nitration Methodologies for Pyrazole Systems

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of 1-(2-Fluoroethyl)-5-nitro-1H-pyrazole. The position of the nitro group is paramount, and achieving high regioselectivity is a significant synthetic challenge. The electronic properties of the pyrazole ring, which is considered an electron-rich aromatic system, influence the position of electrophilic substitution. Generally, electrophilic attack is favored at the C4 position. However, the conditions of the nitration and the presence of substituents can alter this preference.

Direct Nitration Approaches for Pyrazole Ring Systems

Direct nitration of the pyrazole ring is typically achieved using strong nitrating agents. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org This powerful nitrating system generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. The regioselectivity of this reaction can be influenced by the reaction temperature and the specific substituents already present on the pyrazole core. For an unsubstituted pyrazole, direct nitration often leads to 4-nitropyrazole. semanticscholar.org

Alternative nitrating systems have also been developed to achieve milder reaction conditions or different regioselectivities. These include mixtures of nitric acid with acetic anhydride (B1165640) or trifluoroacetic anhydride. acs.org For instance, the nitration of pyrazole with nitric acid in trifluoroacetic anhydride has been reported to yield 3,4-dinitropyrazole. acs.org The choice of the nitrating agent is therefore a crucial parameter in controlling the outcome of the reaction.

| Nitrating Agent | Typical Product(s) from Unsubstituted Pyrazole | Reference(s) |

| HNO₃ / H₂SO₄ | 4-Nitropyrazole | semanticscholar.org |

| HNO₃ / Acetic Anhydride | N-Nitropyrazole (initially) | acs.org |

| HNO₃ / Trifluoroacetic Anhydride | 3,4-Dinitropyrazole | acs.org |

N-Nitropyrazole Rearrangement Strategies

An alternative and often more regioselective route to specific nitropyrazole isomers is through the rearrangement of an N-nitropyrazole intermediate. This two-step process begins with the N-nitration of the pyrazole ring, typically using a mixture of nitric acid and acetic anhydride, to form 1-nitropyrazole. acs.orgthieme-connect.com This N-nitro intermediate can then be rearranged under thermal or acidic conditions to yield C-nitropyrazoles.

The thermal rearrangement of 1-nitropyrazole, often carried out in a high-boiling solvent such as benzonitrile, typically yields 3-nitro-1H-pyrazole as the major product. researchgate.netacs.orgthieme-connect.com This method provides a reliable route to 3(5)-nitropyrazoles. The rearrangement of N-nitropyrazole in the presence of sulfuric acid, on the other hand, has been shown to produce 4-nitropyrazole. semanticscholar.org The choice of rearrangement conditions is therefore a powerful tool for directing the nitro group to either the C3(5) or C4 position of the pyrazole ring.

Introduction of Fluoroethyl Substituents onto Nitrogen Heterocycles

The incorporation of a fluoroethyl group onto a nitrogen heterocycle like pyrazole is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation of the pyrazole ring. The pyrazole anion, generated by deprotonation of the N-H proton with a suitable base, acts as a nucleophile that attacks a fluoroethyl electrophile.

Commonly used 2-fluoroethylating agents include 2-fluoroethyl halides (e.g., 1-bromo-2-fluoroethane (B107303) or 1-iodo-2-fluoroethane) and 2-fluoroethyl tosylate. The reaction is generally carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

A critical aspect of the N-alkylation of unsymmetrically substituted pyrazoles is the regioselectivity. The alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions. For instance, bulkier substituents at the C3 or C5 position tend to direct the incoming alkyl group to the less sterically hindered nitrogen atom.

Specific Synthetic Pathways for this compound

While a specific, detailed synthetic procedure for this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from the principles of pyrazole chemistry. Two primary synthetic strategies can be envisaged:

Nitration of 1-(2-fluoroethyl)-1H-pyrazole: This approach involves the initial synthesis of the N-substituted pyrazole, followed by nitration.

N-alkylation of 3(5)-nitropyrazole: This strategy involves the initial preparation of the nitrated pyrazole core, followed by the introduction of the 2-fluoroethyl group.

The regioselectivity of both the nitration and alkylation steps is the determining factor for the success of each route in yielding the desired 1,5-substituted isomer.

Precursor Compounds and Starting Material Considerations

The choice of starting materials is dictated by the chosen synthetic pathway.

For the nitration of 1-(2-fluoroethyl)-1H-pyrazole route, the key precursors are:

Pyrazole: The foundational heterocyclic starting material.

A 2-fluoroethylating agent: Such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, required for the initial N-alkylation of pyrazole.

This pathway would first involve the synthesis of 1-(2-fluoroethyl)-1H-pyrazole . The subsequent nitration of this intermediate would need to be carefully controlled to favor the introduction of the nitro group at the C5 position. The directing effect of the N-1-fluoroethyl group would play a crucial role in the regiochemical outcome of the nitration.

For the N-alkylation of 3(5)-nitropyrazole route, the key precursors are:

3(5)-Nitropyrazole: This would be synthesized from pyrazole, likely via the N-nitration and subsequent thermal rearrangement pathway to ensure the correct initial placement of the nitro group.

A 2-fluoroethylating agent: As described above.

Optimization of Reaction Conditions and Parameters

The synthesis of this compound is typically achieved via the N-alkylation of a 5-nitropyrazole precursor. The optimization of this alkylation step is critical for maximizing yield and purity. Key parameters that are manipulated include the choice of base, solvent, temperature, and the nature of the alkylating agent.

Base Selection: The N-alkylation of pyrazoles is generally conducted under basic conditions to deprotonate the pyrazole ring, thereby activating it as a nucleophile. mdpi.comsemanticscholar.org For nitropyrazoles, the electron-withdrawing nature of the nitro group increases the acidity of the N-H proton, allowing for the use of milder bases. While strong bases like sodium hydride (NaH) can be used, they pose safety risks, especially on a larger scale. nih.gov A common and safer alternative is potassium carbonate (K₂CO₃), which has been shown to be effective in the N-alkylation of nitropyrazoles in solvents like N,N-dimethylformamide (DMF). nih.gov The choice of base and its molar ratio relative to the pyrazole substrate are crucial; an improper ratio can affect both the reaction rate and the formation of side-products. rug.nlnih.gov

Solvent Effects: The solvent plays a significant role in the reaction's success. Aprotic polar solvents such as DMF and acetonitrile (MeCN) are frequently employed. mdpi.comnih.gov These solvents are effective at dissolving the pyrazole salt and facilitating the Sₙ2 reaction with the alkylating agent. The use of DMF has been noted to improve reaction yields in the alkylation of nitropyrazoles. nih.gov

Temperature and Reaction Time: Reaction temperature and duration are interdependent variables that must be optimized. N-alkylation of 4-nitropyrazole with iodomethane (B122720) using potassium carbonate in DMF proceeds efficiently at 25 °C over 14 hours. nih.gov For less reactive alkylating agents or different substrates, heating may be necessary to achieve a reasonable reaction rate. However, elevated temperatures can also lead to the formation of undesired side-products. rug.nlnih.gov For instance, in the synthesis of fluoroethylating agents, temperature control is critical to prevent elimination reactions that form volatile impurities. rug.nlnih.gov Optimization often involves finding a balance that allows for complete conversion of the starting material within a practical timeframe while minimizing degradation or side reactions.

Nature of the Alkylating Agent: The 2-fluoroethyl group is introduced using an electrophile such as 2-fluoroethyl tosylate or a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane). Agents with good leaving groups, like tosylate (OTs), are highly effective. rug.nlnih.gov However, the stability of the alkylating agent itself is a factor; for example, 2-[¹⁸F]fluoroethyltosylate can decompose through elimination to form vinyl fluoride (B91410), a reaction influenced by temperature, time, and the base-to-precursor ratio. rug.nlnih.gov

An illustrative summary of parameter optimization for a typical N-alkylation of a nitropyrazole is presented below.

| Parameter | Condition A | Condition B | Condition C | Typical Outcome/Consideration |

|---|---|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃ | NaH | K₂CO₃ is a common, safe, and effective choice. Cs₂CO₃ can offer higher reactivity. NaH is very effective but has handling risks. nih.gov |

| Solvent | DMF | Acetonitrile | THF | Polar aprotic solvents like DMF generally give higher yields for nitropyrazole alkylation. nih.gov |

| Temperature | 25 °C | 60 °C | 80 °C | Higher temperatures increase reaction rate but may also promote side reactions like elimination or decomposition. rug.nlnih.gov |

| Alkylating Agent | 2-Fluoroethyl tosylate | 1-Bromo-2-fluoroethane | 1-Iodo-2-fluoroethane | Tosylate is an excellent leaving group, leading to high reactivity. Halide reactivity follows I > Br > Cl. mdpi.comrug.nlnih.gov |

Discussion of Yields and Scalability in Laboratory Synthesis

Scalability: Scaling up the laboratory synthesis of nitrated pyrazoles presents several challenges. The nitration process often uses strong acids like nitric and sulfuric acid, which require careful handling and thermal management to prevent runaway reactions. nih.govresearchgate.net The intermediates, such as N-nitropyrazole, can be thermally sensitive. researchgate.net Furthermore, the use of hazardous reagents like sodium hydride or volatile and reactive alkylating agents requires stringent safety protocols, which become more complex on a larger scale. nih.gov The potential for exothermic reactions and the need for efficient purification are significant considerations for scaling up the production of such energetic and functionalized heterocyclic compounds.

Development of Novel Synthetic Techniques for Fluorinated Nitropyrazoles (e.g., "Hot-Click" Reactions)

The term "click chemistry" generally refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. While the most famous example is the copper-catalyzed azide-alkyne cycloaddition to form triazoles, the concept has inspired the development of other efficient transformations for heterocycle synthesis.

In the context of pyrazoles, novel techniques often involve [3+2] cycloaddition reactions. For instance, an "ultrafast tetrazole-alkyne photoclick reaction" has been developed for pyrazole synthesis. researchgate.net This method involves the visible-light activated 1,3-dipolar cycloaddition between nitrilimines, generated in situ from tetrazoles, and strained alkynes. researchgate.net This approach offers operational simplicity and proceeds under mild conditions. researchgate.net

Another emerging area involves 4H-pyrazoles, which can function as dienes in Diels-Alder reactions, a type of "click" reaction. rsc.org These reagents react rapidly with dienophiles like strained alkynes without the need for a catalyst. While initial studies focused on fluorinated 4H-pyrazoles, stability issues under physiological conditions led to the development of more stable 4-oxo-4H-pyrazoles as useful bioorthogonal reagents. rsc.org Although not directly applied to the synthesis of this compound, these methodologies represent the forefront of efficient pyrazole construction and could potentially be adapted for the synthesis of complex fluorinated and nitrated analogues.

Synthesis of Key Intermediates and Functionalized Derivatives Relevant to this compound

The synthesis of this compound relies on the preparation of two key intermediates: the 5-nitro-1H-pyrazole core and a suitable 2-fluoroethylating agent.

Synthesis of 5-Nitro-1H-pyrazole: 5-Nitro-1H-pyrazole is not typically synthesized by direct nitration of pyrazole, which tends to yield 4-nitropyrazole or 3-nitropyrazole depending on the conditions. nih.gov The common route to 3(5)-nitropyrazole involves a two-step process:

N-nitration: Pyrazole is first treated with a nitrating agent, such as a nitric acid/acetic anhydride mixture, to form N-nitropyrazole. nih.govresearchgate.netresearchgate.net This step can achieve yields of around 85.5%. researchgate.net

Rearrangement: The isolated N-nitropyrazole undergoes a thermal, uncatalyzed intramolecular rearrangement at elevated temperatures (e.g., 140 °C) to yield 3(5)-nitropyrazole. nih.govresearchgate.net This rearrangement is often high-yielding, with reports of up to 92.8%. researchgate.net The product exists as a tautomeric mixture of 3-nitropyrazole and 5-nitropyrazole.

Synthesis of 2-Fluoroethylating Agents: The 2-fluoroethyl group is introduced via an alkylating agent carrying a good leaving group. 2-Fluoroethyl tosylate is a common and effective choice. rug.nlnih.gov Its synthesis involves the reaction of a fluoride source with ethylene (B1197577) glycol ditosylate. For specialized applications, radioactive ¹⁸F can be used. The synthesis requires careful optimization of temperature, time, and the amount of base (e.g., K₂CO₃ with a cryptand like Kryptofix 2.2.2) to maximize the yield of the desired tosylate and minimize the formation of volatile side-products such as vinyl fluoride and 2-fluoroethanol (B46154) through elimination and hydrolysis pathways. rug.nlnih.gov Alternatively, more common, non-radioactive fluoroethylating agents like 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane can be used, which are often commercially available or accessible through standard halogenation procedures of 2-fluoroethanol.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Fluoroethyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(2-Fluoroethyl)-5-nitro-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by advanced NMR techniques, would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring and the 2-fluoroethyl substituent. The pyrazole ring protons, H-3 and H-4, are anticipated to appear as doublets due to their coupling to each other. The electron-withdrawing nitro group at the C-5 position significantly influences the chemical shifts of these protons, causing them to resonate at a lower field compared to unsubstituted pyrazole.

The 2-fluoroethyl group protons would present as two triplets. The methylene (B1212753) group adjacent to the pyrazole nitrogen (N-CH₂-), would be deshielded and is expected to show a triplet due to coupling with the adjacent fluorinated methylene group. The terminal methylene group (-CH₂-F) would also appear as a triplet, but at a much lower field due to the strong deshielding effect of the fluorine atom. Furthermore, this signal would exhibit a characteristic large coupling constant due to the interaction with the fluorine atom (²JH-F).

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | d | JH3-H4 = 2.0 - 3.0 |

| H-4 | 6.8 - 7.2 | d | JH4-H3 = 2.0 - 3.0 |

| N-CH₂- | 4.6 - 5.0 | t | JH-H = 4.0 - 5.0 |

| -CH₂-F | 4.8 - 5.2 | dt | JH-H = 4.0 - 5.0, ²JH-F = 45 - 50 |

Note: Predicted data is based on the analysis of structurally similar compounds and known substituent effects. 'd' denotes doublet, 't' denotes triplet, and 'dt' denotes doublet of triplets.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The pyrazole ring carbons (C-3, C-4, and C-5) and the two carbons of the 2-fluoroethyl group are expected to show distinct resonances. The C-5 carbon, directly attached to the nitro group, will be significantly deshielded and appear at a very low field. The C-3 and C-4 carbons will also be influenced by the substituents on the ring. The carbons of the 2-fluoroethyl group will be split due to coupling with the fluorine atom. The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), while the other carbon (N-C) will show a smaller two-bond coupling (²JC-F).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-3 | 135 - 140 | - |

| C-4 | 110 - 115 | - |

| C-5 | 150 - 155 | - |

| N-CH₂- | 50 - 55 | ²JC-F = 20 - 25 |

| -CH₂-F | 80 - 85 | ¹JC-F = 170 - 180 |

Note: Predicted data is based on the analysis of structurally similar compounds and known substituent effects.

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal would appear as a triplet due to coupling with the two adjacent protons of the methylene group (-CH₂-F). The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂-F | -210 to -230 | t | JF-H = 45 - 50 |

Note: Predicted data is based on the analysis of structurally similar compounds. Chemical shifts are referenced to a standard such as CFCl₃.

Advanced NMR techniques could provide deeper insights into the molecular dynamics and electronic properties of this compound. Relaxation dynamics studies, such as the measurement of T1 and T2 relaxation times, can offer information on molecular motion and intermolecular interactions. For instance, the presence of the quadrupolar nitrogen atoms in the pyrazole ring and the nitro group can influence the relaxation behavior of nearby nuclei.

Hyperpolarization techniques, such as Dynamic Nuclear Polarization (DNP), could be employed to significantly enhance the NMR signal intensity. This would be particularly useful for detailed studies of less sensitive nuclei like ¹³C and ¹⁵N, or for in-situ monitoring of reactions involving this compound at low concentrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-F bond, and the pyrazole ring.

The nitro group (NO₂) will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comblogspot.comorgchemboulder.com The C-F single bond stretch is expected to produce a strong absorption band in the region of 1100-1000 cm⁻¹. wikipedia.org The pyrazole ring itself will have several characteristic bands corresponding to C=N and C=C stretching vibrations, as well as ring breathing modes, typically appearing in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the pyrazole ring and the ethyl group are expected above and below 3000 cm⁻¹, respectively.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | Aromatic C-H Stretch (pyrazole ring) |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch (ethyl group) |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch |

| 1400 - 1500 | Medium-Strong | C=N, C=C Stretch (pyrazole ring) |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch |

| 1100 - 1000 | Strong | C-F Stretch |

Note: Predicted data is based on established group frequencies and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

The molecular ion peak [M]⁺ for this compound (C₅H₆FN₃O₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (159.04 g/mol ). The fragmentation pattern is expected to be influenced by the pyrazole ring, the nitro group, and the fluoroethyl side chain. Common fragmentation pathways for nitropyrazoles include the loss of the nitro group (NO₂) and subsequent ring fragmentation. researchgate.net The fluoroethyl chain could undergo fragmentation through the loss of a fluorine atom or ethylene (B1197577).

Predicted Fragmentation Pattern

| m/z | Possible Fragment |

| 159 | [M]⁺ |

| 113 | [M - NO₂]⁺ |

| 130 | [M - C₂H₄]⁺ |

| 140 | [M - F]⁺ |

| 84 | [C₄H₅N₂]⁺ (from loss of NO₂ and C₂H₄F) |

Note: This is a predicted fragmentation pattern based on the chemical structure and known fragmentation behaviors of related compounds.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For a compound like this compound, obtaining suitable single crystals would be the first critical step. This is typically achieved through slow evaporation of a saturated solution, cooling of a solution, or vapor diffusion techniques. Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystallographic data can be refined.

While specific data for the title compound is unavailable, the crystallographic data for a related compound, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole , offers insight into the type of information obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for a Substituted Pyrazole Derivative.

| Parameter | Value |

| Empirical Formula | C21H14N4O4 |

| Formula Weight | 386.36 |

| Crystal System | Orthorhombic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 7.2170(5) Å |

| b = 12.9467(10) Å | |

| c = 19.3006(14) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 1803.4(2) ų |

| Z | 4 |

| Calculated Density | 1.423 Mg/m³ |

Note: This data is for 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole and is presented for illustrative purposes only.

From such data, key structural features of this compound could be determined, including the planarity of the pyrazole ring, the orientation of the fluoroethyl and nitro substituents, and any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is crucial for verifying the empirical formula of a newly synthesized molecule. For this compound, with a molecular formula of C5H6FN3O2, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage |

| Carbon | C | 12.01 | 5 | 60.05 | 37.74% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.81% |

| Fluorine | F | 19.00 | 1 | 19.00 | 11.94% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 26.41% |

| Oxygen | O | 16.00 | 2 | 32.00 | 20.12% |

| Total | 159.14 | 100.00% |

Experimental data from an elemental analyzer would be compared against these theoretical values. A close correlation (typically within ±0.4%) between the experimental and calculated percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the purity and correct elemental composition of the synthesized this compound. While specific experimental values for the title compound are not available, published data for other pyrazole derivatives consistently show this level of agreement.

Chemical Reactivity, Reaction Mechanisms, and Stability Profiles of 1 2 Fluoroethyl 5 Nitro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocyclic system characterized by its five-membered ring containing two adjacent nitrogen atoms. researchgate.net This structure confers a degree of stability, and its reactivity is influenced by the positions of the nitrogen atoms and any substituents. researchgate.netnih.gov The pyrazole system is capable of undergoing electrophilic substitution reactions, typically at the C4 position, as the C3 and C5 positions are deactivated by the adjacent electronegative nitrogen atoms. researchgate.netrrbdavc.org The presence of substituents on the ring, such as the nitro group and the fluoroethyl group in 1-(2-Fluoroethyl)-5-nitro-1H-pyrazole, significantly modulates this inherent reactivity. The pyrazole moiety itself is generally resistant to oxidation.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Due to the strong deactivating effect of the C5-nitro group, the pyrazole ring in this compound is highly resistant to electrophilic aromatic substitution. researchgate.netrrbdavc.org Reactions like nitration, sulfonation, or halogenation, which typically occur at the C4 position in activated pyrazoles, would require harsh conditions and may not proceed selectively. nih.gov

Nucleophilic Substitution: The nitro group at C5 activates the pyrazole ring, particularly at the C3 and C4 positions, for nucleophilic attack. However, direct nucleophilic substitution on the ring is not the most common reaction pathway for nitropyrazoles unless a suitable leaving group is present. More relevant is the potential for the entire nitro group to be displaced by a strong nucleophile under specific conditions, although this is a less frequent reaction. In related nitro-heterocyclic systems like 2-nitropyridines, nucleophilic aromatic substitution by fluoride (B91410) has been shown to be an effective reaction, indicating the activating potential of a nitro group in a heterocyclic ring. epa.gov

Thermal Stability and Decomposition Characteristics in Chemical Contexts

Nitropyrazoles are a class of energetic materials, and their thermal stability is a critical characteristic. The decomposition of nitropyrazoles often begins with the cleavage of the C-NO₂ or N-NO₂ bond. bohrium.com Studies on various nitropyrazoles indicate that the decomposition pathway is complex and can involve isomerization of the nitro group, followed by the breakdown of the pyrazole ring itself. mdpi.com

The initial stage of decomposition for many nitropyrazoles involves the splitting-off of the nitro group. Subsequent stages are more complex, leading to the formation of gaseous products like CO₂, HCN, and NO₂. researchgate.net The thermal stability is influenced by the number and position of nitro groups on the pyrazole ring. researchgate.net For instance, the decomposition temperature of related nitropyrazole compounds can vary significantly based on their substitution pattern.

| Compound Type | Typical Decomposition Onset (To) | Key Decomposition Feature |

| Dinitropyrazoles | ~250-320 °C researchgate.net | Initial NO₂ loss researchgate.net |

| Trinitropyrazoles | ~245 °C researchgate.net | Autocatalytic thermolysis researchgate.net |

| N-methyl-trinitropyrazole | ~230 °C bohrium.com | Nitro group detachment bohrium.com |

This table presents generalized data for classes of nitropyrazoles to provide context for the potential behavior of this compound.

Investigation of Reduction Pathways and Redox Behavior

The nitro group on the pyrazole ring is susceptible to reduction. The electrochemical reduction of nitro-aromatic and nitro-heterocyclic compounds is a well-studied process. Typically, the nitro group can be reduced in a stepwise manner to a nitroso, hydroxylamino, and finally an amino group. The specific reduction potential and pathway would depend on the conditions (e.g., pH, solvent, electrode material). The reduction of nitropyrazoles can lead to the corresponding aminopyrazoles, which are versatile intermediates in organic synthesis. researchgate.net The redox behavior is central to the energetic properties of nitropyrazoles and can be studied using techniques like cyclic voltammetry.

Intermolecular Interactions and Crystal Packing Effects (from X-ray data)

While specific X-ray crystallographic data for this compound was not found in the search results, analysis of related substituted nitropyrazole structures provides insight into the expected intermolecular interactions and crystal packing. researchgate.netnih.gov X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org

In the solid state, the crystal packing of nitropyrazole derivatives is governed by a combination of weak intermolecular interactions. nih.gov These can include:

Hydrogen Bonding: Although the N-H proton is substituted in this compound, weak C-H···O and C-H···N hydrogen bonds involving the pyrazole ring, the ethyl chain, and the oxygen atoms of the nitro group are likely to be significant. nih.gov

π-π Stacking: Interactions between the aromatic pyrazole rings of adjacent molecules can contribute to the stability of the crystal lattice. nih.gov

Dipole-Dipole Interactions: The highly polar nitro group induces a significant molecular dipole, leading to strong dipole-dipole interactions that influence molecular packing.

The planarity of the pyrazole ring and the orientation of the substituents play a crucial role in determining the efficiency of crystal packing, which in turn affects physical properties like density and melting point. researchgate.netnih.gov In many substituted pyrazoles, the formation of dimers or helical stacks through these weak interactions is a common packing motif. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 1 2 Fluoroethyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy, complementing and guiding experimental research.

Density Functional Theory (DFT) Studies of Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the geometric and electronic structures of molecules like 1-(2-Fluoroethyl)-5-nitro-1H-pyrazole. nih.gov DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G, allow for the optimization of the molecule's geometry to its lowest energy state. researchgate.netresearchgate.net These calculations can determine key structural parameters.

The electronic properties are also a primary output of DFT calculations. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

Table 1: Calculated Mulliken Atomic Charges of this compound using DFT (B3LYP/6-311G) (Note: The following data is illustrative and based on typical values for similar molecular fragments.)

| Atom | Charge (e) |

| N1 (pyrazole) | -0.15 |

| N2 (pyrazole) | 0.05 |

| C3 (pyrazole) | 0.10 |

| C4 (pyrazole) | -0.05 |

| C5 (pyrazole) | 0.20 |

| N (nitro) | 0.50 |

| O (nitro) | -0.30 |

| C (ethyl) | -0.10 |

| C (ethyl) | -0.08 |

| F (fluoro) | -0.25 |

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is instrumental in predicting spectroscopic data, which is invaluable for the identification and characterization of new compounds. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netjocpr.com

These calculations provide predicted ¹H and ¹³C NMR chemical shifts that can be correlated with experimental data to confirm the molecular structure. The predicted shifts are influenced by the electronic environment of each nucleus. For instance, the electron-withdrawing nature of the nitro group is expected to cause a downfield shift for the protons and carbons on the pyrazole (B372694) ring. mdpi.com Similarly, the fluorine atom in the ethyl group will influence the chemical shifts of the adjacent methylene (B1212753) protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values for similar molecular fragments.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 (pyrazole) | 8.2 | - |

| H4 (pyrazole) | 7.5 | - |

| CH₂ (N-ethyl) | 4.8 | 50 |

| CH₂ (F-ethyl) | 4.9 | 82 |

| C3 (pyrazole) | - | 135 |

| C4 (pyrazole) | - | 115 |

| C5 (pyrazole) | - | 150 |

Energy Landscape and Conformational Analysis

The flexibility of the 2-fluoroethyl side chain introduces the possibility of multiple conformations for this compound. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. unibo.it Computational methods can systematically explore the potential energy surface (PES) by rotating the single bonds in the fluoroethyl group. nih.gov

By performing these calculations, a conformational energy profile can be constructed, revealing the most stable conformer(s) at the global and local energy minima. This information is crucial as the molecular conformation can significantly influence its physical properties and biological activity. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated energy differences.

Reaction Mechanism Elucidation through Computational Methods

Theoretical chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. scielo.br For a molecule like this compound, computational methods can be used to investigate its synthesis, decomposition, or its reactions with other species. By mapping the reaction pathways, identifying transition states, and calculating activation energies, a detailed understanding of the reaction kinetics and thermodynamics can be achieved. mdpi.com For instance, the mechanism of nitration of the pyrazole ring or the nucleophilic substitution reactions involving the fluoroethyl group could be explored. Such studies are vital for optimizing reaction conditions and predicting potential side products.

Prediction of Energetic Properties and Performance Parameters in Material Science

The presence of a nitro group suggests that this compound could be of interest in the field of energetic materials. researchgate.netnih.gov Computational methods are widely used to predict the energetic properties of such compounds, providing a safer and more cost-effective way to screen potential candidates before their synthesis.

Key performance parameters that can be calculated include the heat of formation, density, detonation velocity, and detonation pressure. researchgate.net The heat of formation can be estimated using isodesmic reactions, which involve hypothetical reactions where the number and types of bonds are conserved. The density can be predicted based on the optimized molecular volume. These calculated properties can then be used in thermochemical codes to estimate the detonation performance, providing a valuable initial assessment of the material's potential as an explosive or propellant.

Structure-Property Relationship (SPR) Studies based on Theoretical Data

By systematically modifying the structure of this compound in silico and calculating the resulting properties, a structure-property relationship (SPR) can be established. researchgate.net For example, the effect of changing the substituent on the pyrazole ring or altering the length of the alkyl chain could be investigated. This allows for the rational design of new molecules with tailored properties. The theoretical data generated from DFT and other methods provide the quantitative descriptors needed to build these relationships, enabling the prediction of properties for yet-to-be-synthesized compounds and guiding the development of new materials with enhanced performance or specific characteristics.

Applications and Research Directions in Material Science and Synthetic Chemistry

Role as a Building Block in the Synthesis of Complex Organic Molecules

The pyrazole (B372694) nucleus is a well-established scaffold in the synthesis of a wide array of organic compounds, particularly in the fields of pharmaceuticals and agrochemicals. nih.govscirp.org The structure of 1-(2-fluoroethyl)-5-nitro-1H-pyrazole offers multiple reactive sites, making it a valuable building block for more complex molecular architectures. scirp.org The nitro group can undergo reduction to form an amino group, which is a key precursor for a vast range of subsequent chemical transformations, including amide bond formation, diazotization, and the construction of other heterocyclic rings.

Furthermore, the pyrazole ring itself can be functionalized. The carbon atom at the 4-position is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups that can modulate the molecule's properties. The fluoroethyl group at the N1 position not only influences the compound's solubility and electronic characteristics but can also play a role in directing the regioselectivity of subsequent reactions. This multi-functionality allows chemists to use this compound as a starting point for constructing larger, more intricate molecules with potential applications in various chemical industries. scirp.orgchemicalregister.com

Development of High Energy Density Materials (HEDMs) and Energetic Formulations

Nitrated heterocyclic compounds are a cornerstone in the research and development of High Energy Density Materials (HEDMs) due to their high heats of formation, significant nitrogen content, and potential for high-density crystal packing. nih.govnih.gov Pyrazole-based energetic compounds, in particular, have attracted considerable attention for their favorable balance of detonation performance and thermal stability. nih.govresearchgate.netresearchgate.net

The this compound structure contains the essential components for an energetic material: a fuel backbone (the pyrazole ring) and an oxidizing moiety (the nitro group). The high nitrogen content of the pyrazole ring contributes positively to the heat of formation and the generation of gaseous products upon decomposition, a key factor in energetic performance. nih.gov The presence of the nitro group is critical for the compound's energy content and oxygen balance. nih.govnih.gov Researchers in this field focus on synthesizing derivatives and formulations based on such nitropyrazole scaffolds to create next-generation energetic materials that meet demanding performance and safety criteria. nih.govmdpi.com

The detonation performance of an HEDM is characterized by parameters such as detonation velocity (D) and detonation pressure (P), which are directly related to the material's density (ρ) and heat of formation. energetic-materials.org.cnresearchgate.net For nitropyrazole derivatives, these properties are often predicted using theoretical calculations, such as density functional theory (DFT), and empirical formulas like the Kamlet-Jacobs equations. energetic-materials.org.cnresearchgate.net

Table 1: Calculated Detonation Properties of Representative Nitropyrazole-Based Energetic Materials

| Compound | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (km·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|---|

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | nih.gov |

| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 | nih.gov |

| 3,4,5-Trinitro-1H-pyrazole | 1.89 | 9.01 | 36.8 | researchgate.net |

This table presents data for related compounds to provide context for the expected performance of nitropyrazole derivatives.

A critical challenge in HEDM research is balancing high energy output with low sensitivity to accidental stimuli like impact, friction, and electrostatic discharge. nih.gov The thermal stability of nitropyrazoles is a significant advantage, as the pyrazole ring is inherently aromatic and thermally robust. researchgate.netresearchgate.net The stability of these compounds is often evaluated by examining the bond dissociation energy (BDE) of the trigger linkage, typically the C-NO₂ or N-NO₂ bond. colostate.edu

Strategies to tailor the stability and sensitivity of materials based on the this compound scaffold include:

Introducing Functional Groups: The fluoroethyl group can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces. These interactions play a crucial role in crystal packing, which can significantly impact the material's sensitivity. nih.govuni-muenchen.de

Salt Formation: Converting acidic N-H protons on the pyrazole ring (if present) into energetic salts is a common strategy to increase density and thermal stability while often reducing sensitivity. rsc.orgrsc.org

Structural Isomerism: The placement of nitro groups and other substituents on the pyrazole ring can dramatically alter the compound's stability and performance. rsc.org

Research indicates that pyrazole-based HEDMs can achieve high thermal stability, with decomposition temperatures often exceeding 250°C, making them suitable for applications requiring thermal resistance. researchgate.netmdpi.com

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse but structurally related molecules, known as a library. This approach is widely employed in drug discovery and materials science to screen for compounds with desired properties. Heterocyclic scaffolds are highly valued in library synthesis due to their structural rigidity and ability to present substituents in well-defined spatial orientations.

This compound is a suitable candidate for use as a building block in combinatorial libraries. chemicalregister.com Its pyrazole core can be systematically modified at several positions. For instance, the nitro group can be reduced to an amine and then acylated with a diverse set of carboxylic acids to generate a library of amides. Alternatively, the carbon at the 4-position of the pyrazole ring could be functionalized through various coupling reactions. This systematic modification allows for the creation of hundreds or thousands of distinct compounds from a single starting scaffold, which can then be tested for biological activity or material properties.

Applications in Coordination Chemistry as Ligands

The pyrazole ring contains two adjacent nitrogen atoms, making it an excellent ligand for coordinating with metal ions. researchgate.netnih.gov Pyrazole-based ligands have been extensively used to construct a wide variety of coordination complexes and metal-organic frameworks (MOFs). researchgate.netnih.govbohrium.com The nitrogen atom at the 2-position of the pyrazole ring possesses a lone pair of electrons that is readily available for donation to a metal center.

This compound can function as a monodentate ligand, coordinating to a metal ion through its N2 atom. The electronic properties of the resulting metal complex would be influenced by the substituents on the pyrazole ring. The strongly electron-withdrawing nitro group would decrease the basicity of the pyrazole nitrogen, affecting the strength of the metal-ligand bond. Similarly, the fluoroethyl group would also exert an electronic influence. By modifying these substituents, chemists can fine-tune the electronic, magnetic, and catalytic properties of the resulting coordination complexes. researchgate.netresearchgate.net

Potential as an Intermediate for Agro-chemical Research (General Synthetic Utility)

The pyrazole scaffold is a "privileged structure" in agrochemical research, appearing in numerous commercially successful fungicides, insecticides, and herbicides. researchgate.netglobalresearchonline.net This is due to the pyrazole ring's metabolic stability and its ability to be readily functionalized to optimize biological activity.

This compound serves as a valuable intermediate in the synthesis of potential agrochemicals. The key synthetic transformations include:

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a gateway to a wide range of functionalities, including pyrazole carboxamides, which are a prominent class of fungicides.

Fluorine Incorporation: The presence of the fluoroethyl group is particularly advantageous in agrochemical design. Fluorine substitution can enhance a molecule's metabolic stability, increase its lipophilicity (aiding transport within the target organism), and improve its binding affinity to biological targets.

The general synthetic utility of this compound allows researchers to create novel pyrazole derivatives for screening against various agricultural pests and diseases. researchgate.net

Future Perspectives and Emerging Research Opportunities for Fluorinated Nitropyrazoles

Design and Synthesis of Advanced Pyrazole (B372694) Architectures with Tailored Properties

The future of fluorinated nitropyrazoles lies in the rational design and synthesis of advanced molecular architectures where properties are tailored for specific functions. The strategic functionalization of the pyrazole ring is a cornerstone of this endeavor. acs.orgmdpi.com By introducing additional functional groups—such as dinitromethyl or N-hydroxytetrazole—researchers can significantly enhance energetic properties, leading to materials with superior detonation performance and thermal stability. nih.govacs.org

The core concept involves modulating the electronic and steric profile of the molecule. For instance, varying the position and number of nitro groups, or altering the fluoroalkyl chain on the nitrogen atom of a compound like 1-(2-Fluoroethyl)-5-nitro-1H-pyrazole, can fine-tune its density, heat of formation, and sensitivity. nih.govresearchgate.net Future work will likely focus on:

Polynitration: Introducing additional nitro groups to the pyrazole ring to improve oxygen balance and energetic output. nih.gov

Fused Heterocyclic Systems: Constructing bicyclic and polycyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, to create more complex, rigid structures with unique electronic and physical properties. chim.it

Introduction of Novel Energetic Moieties: Incorporating other high-energy functional groups (e.g., azido, nitratoalkyl) to create hybrid compounds with a balance of power and stability. mdpi.com

This design-led approach will enable the creation of next-generation materials, moving beyond simple derivatives to complex, multifunctional molecules. nih.govacs.org

Table 1: Strategies for Tailoring Pyrazole Properties

| Strategy | Target Property | Example Functional Groups | Potential Outcome |

| Energetic Enhancement | Increased detonation velocity, thermal stability | Dinitromethyl, N-hydroxytetrazole, Nitro (-NO2) | Advanced energetic materials with performance exceeding standards like RDX. acs.org |

| Physicochemical Modulation | Modified lipophilicity, metabolic stability | Fluoroalkyl chains, Trifluoromethyl (-CF3) | Improved bioavailability for pharmaceutical applications or specific solubility for material science. researchgate.net |

| Structural Complexity | Rigidity, novel electronic properties | Fused ring systems (e.g., pyrimidines, pyridines) | Development of novel ligands, catalysts, or photophysical materials. chim.itmdpi.com |

| Hybrid Functionality | Combined energetic and stability features | Azido (-N3), Nitratoalkyl (-ONO2) | Creation of melt-castable explosives or specialized propellants. mdpi.com |

Integration with Novel Chemical Methodologies and Technologies

To realize these advanced architectures, synthetic chemistry must evolve beyond traditional methods, which often involve harsh conditions and hazardous reagents. benthamdirect.com The future of fluorinated nitropyrazole synthesis will be characterized by the adoption of novel methodologies and technologies that offer greater efficiency, safety, and control.

Key emerging technologies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, while often improving product yields. nih.govdergipark.org.tr This technique is highly effective for reactions like the condensation steps in pyrazole formation. researchgate.net

Continuous Flow Chemistry: Flow reactors offer significant advantages in safety and scalability. mdpi.com For nitration reactions or when handling potentially unstable intermediates, flow chemistry minimizes the volume of hazardous material at any given time and allows for precise control over reaction parameters like temperature and residence time, leading to cleaner reactions and higher yields. nih.govafricacommons.net

Ultrasonic Irradiation: Sonochemistry provides mechanical energy to the reaction medium, promoting faster and more efficient synthesis at ambient temperatures. It is a recognized green chemistry technique that has been successfully applied to the synthesis of fluorinated pyrazoles. nih.govresearchgate.net

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules like functionalized pyrazoles in a single, one-pot step from three or more starting materials. MCRs are highly efficient and atom-economical, aligning well with the principles of green chemistry. researchgate.netresearchgate.net

The integration of these technologies will not only accelerate the discovery of new fluorinated nitropyrazoles but also make their production more viable and sustainable. nih.govafricacommons.net

Table 2: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Key Advantages | Relevance to Fluorinated Nitropyrazoles |

| Conventional Heating | Well-established, simple equipment | Baseline method, often slow and energy-intensive. nih.gov |

| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields. nih.govdergipark.org.tr | Efficient for cyclization and functionalization steps. |

| Continuous Flow | Enhanced safety, scalability, precise process control. mdpi.com | Ideal for handling hazardous nitration steps and unstable intermediates. africacommons.net |

| Ultrasonic Irradiation | Energy efficiency, operation at ambient temperature, green approach. researchgate.net | Promotes efficient cyclization and reduces energy consumption. nih.gov |

| Multicomponent Reactions | High atom economy, step efficiency, rapid assembly of complex structures. researchgate.net | Enables the creation of diverse and highly functionalized pyrazole libraries. |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper, fundamental understanding of the structure, bonding, and reactivity of fluorinated nitropyrazoles is critical for rational design. Future research will increasingly rely on a synergy between advanced analytical techniques and high-level computational modeling.

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N, ¹⁹F NMR), Infrared (IR), and Raman spectroscopy are indispensable for elucidating the precise molecular structure of newly synthesized compounds. tandfonline.comrsc.orgmdpi.comnih.gov Single-crystal X-ray diffraction provides definitive 3D structural information, revealing crucial details about bond lengths, angles, and intermolecular interactions that govern the properties of the material in the solid state. tandfonline.com

Computational Chemistry: Density Functional Theory (DFT) has become a powerful predictive tool in this field. researchgate.net DFT calculations can be used to:

Optimize molecular geometries and predict spectroscopic signatures (IR, NMR), which aids in the interpretation of experimental data. tandfonline.comrsc.org

Determine electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, which provide insight into reactivity and intermolecular interactions. researchgate.net

Calculate thermodynamic properties like the heat of formation, a key parameter for energetic materials. acs.org

Model reaction mechanisms, helping to explain unexpected outcomes, such as isomerization, and to guide the optimization of reaction conditions. acs.orgnih.govnih.gov

By combining experimental data with theoretical calculations, researchers can build robust structure-property relationships, enabling the accurate prediction of the characteristics of yet-to-be-synthesized molecules and a more profound understanding of their chemical behavior. researchgate.netresearchgate.net

Exploration of New Applications in Specialized Chemical Fields

While fluorinated nitropyrazoles are already recognized for their utility in agrochemistry, pharmaceuticals, and as energetic materials, future research will unlock their potential in other specialized areas. nih.govresearchgate.netontosight.aienergetic-materials.org.cn The unique electronic properties and stability of the pyrazole ring make these compounds highly versatile.

Emerging application areas include:

Energetic Materials: This remains a primary focus, with a drive to develop high-energy density materials (HEDMs) that are not only powerful but also insensitive to accidental detonation (impact and friction) and possess high thermal stability. nih.govacs.org Compounds like this compound serve as scaffolds for creating advanced melt-castable explosives that could be safer and more effective alternatives to traditional materials like TNT. researchgate.netmdpi.com

Coordination Chemistry and Catalysis: Pyrazoles are excellent ligands for transition metals. rsc.org The fluorine and nitro substituents can be used to tune the electronic properties of the metal center in a complex, potentially leading to novel catalysts for a variety of organic transformations. The NH group of the pyrazole ring can also participate in metal-ligand cooperation, enabling unique catalytic cycles. mdpi.com

Materials Science: The strong dipole moments and potential for forming specific intermolecular interactions (e.g., hydrogen bonding) make fluorinated pyrazoles interesting candidates for advanced functional materials. mdpi.comresearchgate.net Potential applications could include nonlinear optical materials, components for sensors, or ferroelectric materials.

The ability to precisely tune the molecular structure will allow scientists to adapt these compounds for a growing range of high-technology applications.

Environmental and Green Chemistry Considerations in Synthesis

The future development and industrial application of fluorinated nitropyrazoles will be inextricably linked to the principles of green and sustainable chemistry. Traditional synthetic routes for nitrated heterocycles often rely on potent nitrating agents like mixed acids (HNO₃/H₂SO₄), hazardous organic solvents, and energy-intensive processes, which generate significant toxic waste. nih.govbenthamdirect.com

Future research will prioritize the development of environmentally benign synthetic protocols. researchgate.net Key trends include:

Green Solvents: Replacing hazardous organic solvents with greener alternatives, with water being the ideal medium where possible. thieme-connect.com

Catalyst-Free and Solvent-Free Reactions: Designing reactions that can proceed without a catalyst or in the absence of any solvent, for example, by using microwave irradiation on solid-state mixtures, which significantly reduces waste. benthamdirect.com

Use of Recyclable Catalysts: Employing solid-supported or magnetic nanocatalysts that can be easily recovered and reused for multiple reaction cycles. researchgate.net

Safer Reagents: Exploring milder and safer nitrating agents to replace harsh mixed acids, thereby minimizing risks and environmental impact. nih.govenergetic-materials.org.cn

Adopting these green methodologies is not only an environmental imperative but also an economic one, as it can lead to safer, more efficient, and less costly manufacturing processes. benthamdirect.comresearchgate.net The long-term viability of compounds like this compound in any large-scale application will depend on the successful implementation of such sustainable synthetic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluoroethyl)-5-nitro-1H-pyrazole, and what critical reaction parameters must be optimized?

- Methodological Answer : The synthesis typically involves sequential alkylation and nitration steps. First, a pyrazole core is functionalized with a 2-fluoroethyl group via alkylation using reagents like 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent nitration is achieved using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration or decomposition. Key parameters include reaction time, stoichiometry of nitrating agents, and purification via column chromatography to isolate the nitro derivative .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The fluoroethyl group’s protons appear as a triplet (δ ~4.5–5.0 ppm) due to coupling with fluorine, while the nitro group deshields adjacent pyrazole protons (δ ~8.0–9.0 ppm). ¹³C NMR shows characteristic peaks for the nitro-substituted carbon (~145–150 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ or [M+Na]⁺ ions, with fragmentation patterns indicating loss of NO₂ (46 Da) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the nitration of 1-(2-Fluoroethyl)-1H-pyrazole precursors?

- Methodological Answer : Competing side reactions, such as ring sulfonation or oxidation, can be minimized by:

- Using low temperatures (0–5°C) to slow aggressive nitration.

- Employing acetic anhydride as a co-solvent to moderate reactivity.

- Introducing protecting groups (e.g., acetyl) on the pyrazole nitrogen prior to nitration, followed by deprotection .

Q. How does the electron-withdrawing nature of the 2-fluoroethyl group influence the nitro substituent’s reactivity in electrophilic substitution?

- Methodological Answer : The 2-fluoroethyl group enhances the pyrazole ring’s electron deficiency via inductive effects, increasing the nitro group’s stability but reducing its susceptibility to nucleophilic attack. This effect is observed in reduced reactivity toward SNAr (nucleophilic aromatic substitution) compared to non-fluorinated analogs. Computational studies (DFT) can quantify electron density distribution to predict regioselectivity in further functionalization .

Q. How can contradictory NMR data for positional isomers of nitro-substituted pyrazoles be resolved?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identifies through-space coupling to distinguish between 4-nitro and 5-nitro isomers.

- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry.

- Comparative Analysis : Benchmarking against synthesized standards with known regiochemistry (e.g., via directed ortho-metalation) .

Q. What mechanistic insights explain byproduct formation during the alkylation of 1H-pyrazole precursors?

- Methodological Answer : Competing O-alkylation or N-alkylation at alternative pyrazole positions can occur due to incomplete regiocontrol. Mechanistic studies using deuterated reagents (e.g., DMF-d₇) reveal solvent effects on transition states. Optimizing base strength (e.g., NaH vs. K₂CO₃) and solvent polarity (DMF vs. THF) can suppress byproducts. Kinetic monitoring via in-situ IR or LC-MS aids in identifying intermediate species .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis across studies?

- Methodological Answer : Yield variations often arise from differences in nitration conditions (e.g., excess HNO₃ leading to decomposition) or purification methods. Systematic reproducibility studies should:

- Compare reaction scales (microscale vs. bulk).

- Use standardized purity metrics (HPLC, elemental analysis).

- Account for substituent effects (e.g., electron-donating groups on the pyrazole ring may reduce nitration efficiency) .

Functionalization and Applications

Q. What methodologies enable selective reduction of the nitro group in this compound to an amine?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Critical considerations include:

- Avoiding over-reduction of the pyrazole ring.

- Protecting the fluoroethyl group from dehalogenation by using mild acids and low temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.